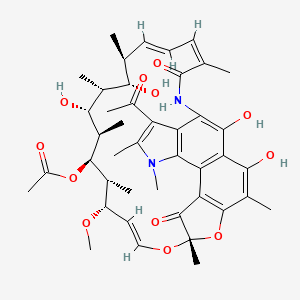
Rifamycin PR 14
説明
Rifamycin PR 14 is a member of the rifamycin family, which are antibiotics synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially . They are particularly effective against mycobacteria, and are therefore used to treat tuberculosis, leprosy, and mycobacterium avium complex (MAC) infections . The rifamycin group includes the “classic” rifamycin drugs as well as the rifamycin derivatives rifampicin (or rifampin), rifabutin, rifapentine, rifalazil and rifaximin .
Synthesis Analysis
Rifamycins were first isolated in 1957 from a fermentation culture of Streptomyces mediterranei at the laboratory of Gruppo Lepetit SpA in Milan . The parent compound of rifamycin was rifamycin B which was originally obtained as a main product in the presence of diethylbarburitic acid . Some small modifications were performed in this inactive compound and with the creation of rifamycin SV there was the first antibiotic used intravenously for the treatment of tuberculosis .Molecular Structure Analysis
The molecular structure of rifamycins is complex. The chemical formula of rifamycin is C37H47NO12 . The molecular weight is 697.778 g·mol −1 . The structure of rifamycins is characterized by a naphthalenic nucleus, substituted by a depsipeptide .Physical And Chemical Properties Analysis
Rifamycin PR 14 has a molecular formula of C43H54N2O12 and a molecular weight of 790.9 . It appears as a yellow to orange powder . It is soluble in DMSO and aqueous acetonitrile .科学的研究の応用
Rifamycins and Bacterial Inhibition
Rifamycins, including Rifamycin PR 14, are primarily known for their ability to inhibit RNA polymerase in most bacterial genera. This mechanism is crucial for their effectiveness in treating bacterial infections. Studies have highlighted their role in combating tuberculosis and infections involving biofilms, particularly in Gram-positive prosthetic joint and valve infections (Rothstein, 2016).
Allosteric Modulation in Antibacterial Activity
Rifamycins function by allosterically modulating the RNA polymerase catalytic reaction. This activity is essential for transcription control, influencing the effectiveness of these antibiotics against bacteria. The distinct interactions with the initiation sigma factor and the transmission of signals to the RNAP active site slow down catalysis, playing a significant role in their antibacterial potency (Artsimovitch et al., 2005).
Application in Treating Gastrointestinal Disorders
Rifaximin, a rifamycin derivative, has shown effectiveness in treating gastrointestinal disorders such as hepatic encephalopathy, irritable bowel syndrome, and travelers' diarrhea. It achieves high local concentrations in the GI tract due to its confined absorption and exhibits anti-inflammatory properties in addition to its antibacterial activity (Adachi & Dupont, 2006).
Analytical Methods for Quality Control
Due to the clinical importance of rifamycins, including Rifamycin PR 14, in treating diseases like tuberculosis and various infections, developing reliable strategies for their quality control is critical. Automated analytical methods using quantum dots-based approaches have been developed for this purpose (Jiménez-López et al., 2016).
Resistance Mechanisms
Understanding the mechanisms of resistance to rifamycins is crucial for managing their clinical efficacy. The resistance can stem from primary target modification, antibiotic inactivation, and cytoplasmic exclusion. Phenotypic resistance and tolerance are additional factors contributing to their reduced effectiveness (Adams et al., 2021).
Structural Basis for Resistance
Investigating the structural basis for rifamycin resistance, particularly in cases of tuberculosis, provides insight into the interactions of rifamycins with bacterial RNA polymerase. This knowledge is instrumental in developing strategies to overcome resistance and enhance the efficacy of rifamycins (Molodtsov et al., 2017).
Modulation of Colonic Microbiota
Rifaximin has been shown to modulate the colonic microbiota of patients with Crohn's disease. This modulation, without significantly altering the overall composition of the gut microbiota, leads to increases in certain beneficial bacteria and shifts in microbial metabolism (Maccaferri et al., 2010).
Fermentation Optimization
Optimizing the fermentation process for producing rifamycins, including Rifamycin PR 14, is a key area of research. Machine-learning approaches have been utilized for medium optimization, significantly improving rifamycin productivity (Bapat & Wangikar, 2004).
Pharmacology and Clinical Potential
Rifaximin's pharmacological profile as a nonabsorbed antibiotic with a broad spectrum of antibacterial action makes it a key drug for gastrointestinal infections. Its limited absorption minimizes antimicrobial resistance and systemic adverse events, highlighting its clinical potential (Scarpignato & Pelosini, 2005).
作用機序
Safety and Hazards
特性
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-acetyl-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,28,29-nonamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaen-13-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54N2O12/c1-18-14-13-15-19(2)42(53)44-33-30-28(25(8)46)24(7)45(11)34(30)29-31(38(33)51)37(50)23(6)40-32(29)41(52)43(10,57-40)55-17-16-27(54-12)20(3)39(56-26(9)47)22(5)36(49)21(4)35(18)48/h13-18,20-22,27,35-36,39,48-51H,1-12H3,(H,44,53)/b14-13+,17-16+,19-15-/t18-,20+,21+,22+,27-,35-,36+,39+,43-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVODEXRQKZLCBL-OIURLYNQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2C(=C(N5C)C)C(=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=C2C(=C(N5C)C)C(=O)C)O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rifamycin PR 14 | |
CAS RN |
21240-38-0 | |
| Record name | Rifamycin II, 3'-acetyl-1',2'-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021240380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



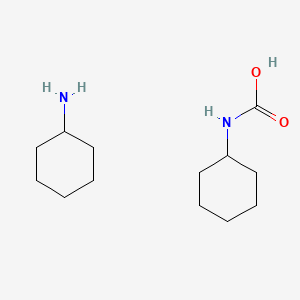
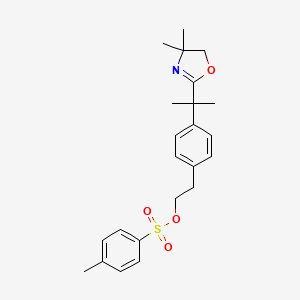
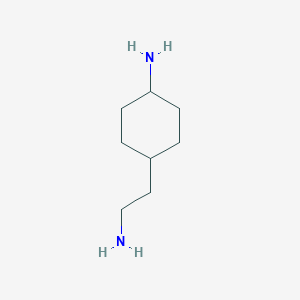
![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B3028415.png)
![pyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B3028418.png)
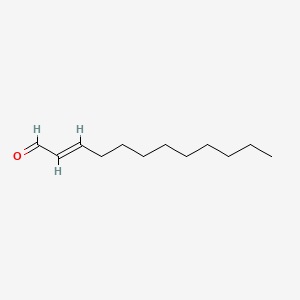
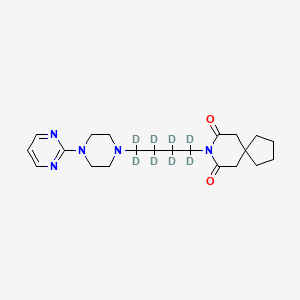
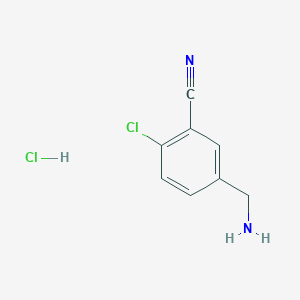
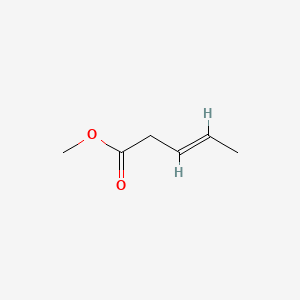
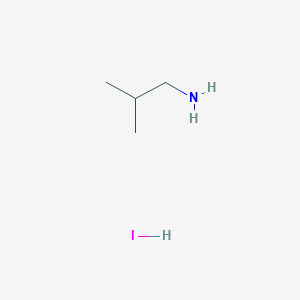
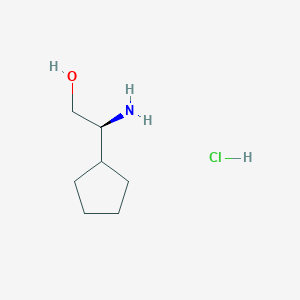
![5-[(3s,4r)-3-{[(2h-1,3-Benzodioxol-5-Yl)oxy]methyl}piperidin-4-Yl]-2-Fluoro-N-[(1h-Pyrazol-5-Yl)methyl]benzamide](/img/structure/B3028431.png)
![1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate](/img/structure/B3028432.png)
